2,6-difluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
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Overview
Description
2,6-Difluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and an ethyl linkage to a pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for further derivatization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,6-Difluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A simpler compound with similar difluoro substitution.
2,6-Difluoro-4-methoxyphenylboronic acid: Another compound with similar functional groups.
Benzamide, N-(4-methoxyphenyl)-2,6-difluoro-: A structurally related compound with similar core structure.
Uniqueness
2,6-Difluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is unique due to its combination of difluoro substitution, pyridazinyl moiety, and ethyl linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H17F2N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2,6-difluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |
InChI |
InChI=1S/C20H17F2N3O3/c1-27-14-7-5-13(6-8-14)17-9-10-18(25-24-17)28-12-11-23-20(26)19-15(21)3-2-4-16(19)22/h2-10H,11-12H2,1H3,(H,23,26) |
InChI Key |
KCMXUKHMDAYKNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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